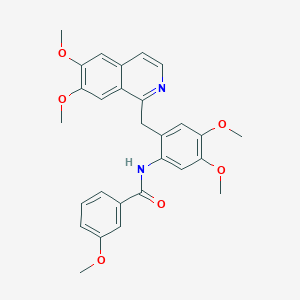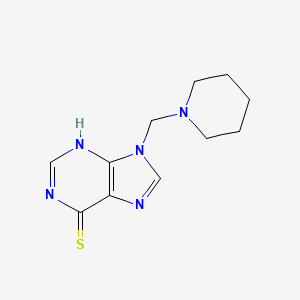
9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- is a compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
The synthesis of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of a purine derivative with a piperidinomethylating agent under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidinomethyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- include other purine derivatives such as:
- 9H-Purine-6(1H)-one, 9-benzyl-
- 9H-Purine-6(1H)-one, 9-ethyl-
- 9H-Purine-6(1H)-one, 2-amino-9-ethyl-
These compounds share the purine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the thione and piperidinomethyl groups in 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- makes it unique, particularly in its potential interactions and applications.
Properties
CAS No. |
14133-14-3 |
|---|---|
Molecular Formula |
C11H15N5S |
Molecular Weight |
249.34 g/mol |
IUPAC Name |
9-(piperidin-1-ylmethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C11H15N5S/c17-11-9-10(12-6-13-11)16(7-14-9)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2,(H,12,13,17) |
InChI Key |
JSSLMMRNHVEVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


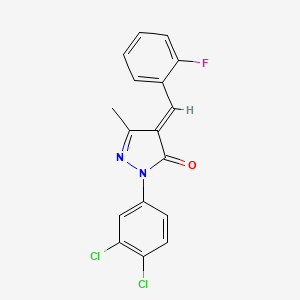
![2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11094498.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11094503.png)
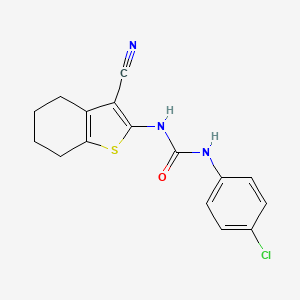
![1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11094522.png)
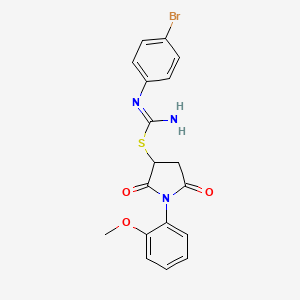
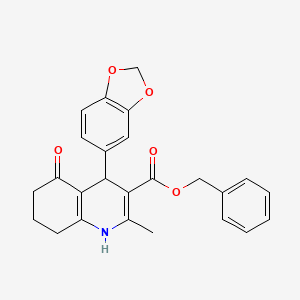
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11094540.png)
![4-[({4-[Acetyl(methyl)amino]phenyl}imino)methyl]-2-methoxyphenyl acetate](/img/structure/B11094554.png)

![2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11094572.png)
![1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]-](/img/structure/B11094574.png)
